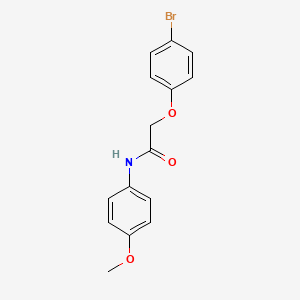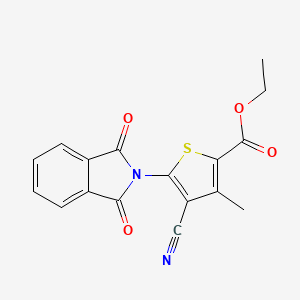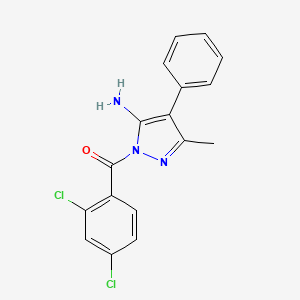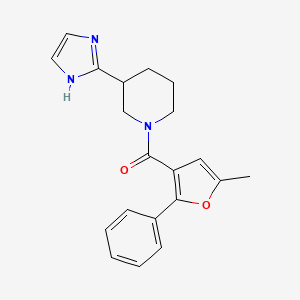![molecular formula C20H25N3O2 B5542518 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine and imidazole, which are significant in medicinal chemistry due to their biological activities.
Synthesis Analysis
A related synthesis process involves a four-component cyclocondensation, employing catalysts like SO4^2-/Y2O3 in ethanol. This method, as applied to related compounds, typically involves the use of diacetyl, aromatic aldehyde, piperazine derivatives, and ammonium acetate (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds often exhibits intermolecular hydrogen bonding and specific conformations, like the chair conformation for the piperidine ring, contributing to their biological activity. Crystallography studies can be vital for understanding these structures (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be influenced by substituents on the piperidine and imidazole rings. The inclusion of various substituents can significantly alter receptor binding affinities and biological activities (Waterhouse et al., 1997).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and stability, of piperidine derivatives can be characterized using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, particularly the pharmacological profile, are often determined by in vitro receptor binding assays and in vivo evaluations in animal models. The compound's efficacy, selectivity, and potency at specific receptors can provide insights into its therapeutic potential (Waterhouse et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One study outlines the synthesis and spectral characterization of novel piperazine derivatives, which, like the compound , involve complex nitrogen-containing structures. These synthesized compounds exhibited significant in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Rajkumar et al., 2014).
Neurodegenerative Disease Research
Another research avenue explored the synthesis of hydroxy-pyrrolizidines and indolizidines from cyclopropenones, aiming at compounds like hyacinthacines and australines. These compounds are of interest for their cell-proliferation inhibitory properties, suggesting potential applications in neurodegenerative disease research (Kondakal et al., 2012).
NMDA Receptor Ligands for Parkinson's Disease
The discovery of subtype-selective NMDA receptor ligands, including compounds with imidazolyl and piperidinyl groups, points to potential therapeutic applications in neurological conditions such as Parkinson's disease. These compounds demonstrate how the manipulation of nitrogen-containing rings can lead to significant biological activity, suggesting a pathway for the development of new neurotherapeutic agents (Wright et al., 1999).
Sigma-1 Receptor Probes for Neuroimaging
Research into halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for σ-1 receptors highlights the importance of these compounds in neuroimaging studies. These studies are crucial for understanding various psychiatric and neurodegenerative disorders, showcasing the utility of these compounds in both diagnostic and therapeutic contexts (Waterhouse et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(15-25-18-4-2-1-3-5-18)22-11-8-17(9-12-22)20-21-10-13-23(20)14-16-6-7-16/h1-5,10,13,16-17H,6-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKCNDCABOEDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)


![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)
![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)
